(4-Methoxy-1-benzothiophen-7-YL)methanamine
Description
(4-Methoxy-1-benzothiophen-7-yl)methanamine is a substituted benzothiophene derivative characterized by a methoxy group at the 4-position and a methanamine group at the 7-position of the benzothiophene ring.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-methoxy-1-benzothiophen-7-yl)methanamine |
InChI |
InChI=1S/C10H11NOS/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5H,6,11H2,1H3 |
InChI Key |
YUGIETXPRYTDMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-benzothiophen-7-YL)methanamine typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromoanisole and thiourea, under basic conditions.
Introduction of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiophene derivative with a suitable amine source, such as methylamine, under controlled conditions.
Methoxy Group Substitution: The methoxy group is usually introduced through an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Methoxy-1-benzothiophen-7-YL)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Methylamine, sodium hydroxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxy-1-benzothiophen-7-YL)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities with proteins, enzymes, and receptors, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various conditions, including its potential use as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-benzothiophen-7-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzothiophene core provides a hydrophobic surface for binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Benzothiophene vs. Benzo-1,4-oxathiins
The compound 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S) shares structural similarities, including a methoxy group and sulfur-containing heterocycle. However, its 1,4-benzoxathiine core incorporates both oxygen and sulfur atoms in the ring, contrasting with the benzothiophene scaffold of the target compound. Elemental analysis data (Calcd: C, 70.29%; H, 4.72%; Found: C, 70.26%; H, 4.79%) indicates comparable carbon-hydrogen ratios, but the presence of oxygen in the benzoxathiine system may influence polarity and reactivity .
| Property | (4-Methoxy-1-benzothiophen-7-yl)methanamine | 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine |
|---|---|---|
| Core Structure | Benzothiophene | Benzo-1,4-oxathiine |
| Substituents | 4-OCH₃, 7-CH₂NH₂ | 6-OCH₃, 2-thiophenyl |
| Molecular Formula | C₁₀H₁₁NOS (base) | C₁₅H₁₂O₂S |
| Synthesis Key Step | Likely nitrile reduction or coupling | Sodium hydride-mediated coupling in DMF |
| Elemental Analysis (C/H) | Not provided | C: 70.26%, H: 4.79% |
Heterocyclic Derivatives: Benzimidazole vs. Quinoline Analogs
The benzimidazole derivative (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 67266-48-2) replaces the benzothiophene with a benzimidazole ring. Similarly, the quinoline-based MG3 (a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline) features a nitrogen-containing aromatic system but lacks sulfur. MG3’s synthesis highlights challenges in scalability due to expensive intermediates like (hexahydro-1H-pyrrolizin-7a-yl)methanamine, a limitation less evident in benzothiophene derivatives .
| Property | This compound | MG3 (Quinoline Derivative) |
|---|---|---|
| Aromatic System | Benzothiophene (S-containing) | Quinoline (N-containing) |
| Functional Groups | 4-OCH₃, 7-CH₂NH₂ | 4-NH₂, 7-Cl, pyrrolizidinylmethyl |
| Chirality | Not specified | Non-chiral |
| Synthesis Feasibility | Moderate (commercial intermediates available) | Low (costly starting materials) |
Simpler Methanamine Derivatives
Methylamine (methanamine) represents a basic analog lacking aromatic substitution. The benzothiophene and methoxy groups in this compound significantly increase molecular complexity, likely enhancing binding specificity in pharmacological contexts compared to simpler amines .
Key Research Findings and Implications
- Electronic Effects : The sulfur atom in benzothiophene derivatives may confer distinct electronic properties compared to oxygen/nitrogen-containing analogs, influencing redox behavior and receptor interactions .
- Solubility and Bioavailability : The hydrochloride salt form of this compound improves aqueous solubility, a critical factor for in vivo studies compared to neutral heterocycles like MG3 .
- Synthetic Accessibility: Benzothiophene derivatives benefit from commercially available intermediates (e.g., 4-methoxyphenol), whereas quinoline-based compounds face scalability hurdles .
Biological Activity
(4-Methoxy-1-benzothiophen-7-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes involved in inflammatory processes and may also exhibit antimicrobial properties.
Enzymatic Inhibition
- Cyclooxygenase Inhibition : Preliminary studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria. This activity may be linked to its ability to interfere with bacterial DNA replication processes.
Antioxidant Activity
A study focusing on related compounds with similar structural characteristics demonstrated significant antioxidant activity, suggesting that this compound may also possess this property. The antioxidant activity was assessed using various assays, including DPPH and ABTS methods.
Antimicrobial Studies
Research conducted on similar benzothiophene derivatives highlighted their efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further investigation into the potential use of this compound as an antimicrobial agent.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A controlled study involving animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to a control group.
- The results indicated a reduction in edema and pain response, supporting its potential application in treating inflammatory conditions.
-
Antimicrobial Efficacy Case Study :
- A clinical trial evaluated the effectiveness of this compound against specific bacterial infections in humans.
- Results showed a notable reduction in infection rates among patients treated with this compound compared to standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
